N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide
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Description
N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H12BrNO3S3 and its molecular weight is 442.36. The purity is usually 95%.
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Scientific Research Applications
Interaction with Surfactants
Research by Saeed et al. (2017) investigated the solubilization of thiophene derivatives, including those related to N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide, by micellar solutions of anionic surfactant Sodium dodecyl sulphate (SDS). The study utilized electrical conductivity and UV–vis spectroscopy to explore the interaction, revealing spontaneous solubilization driven by enthalpy and entropy. The findings suggested that the compound's large molecular size and aromatic nature affected its solubilization negatively, indicated by poor binding capacity and inadequate partitioning (Saeed et al., 2017).
Synthesis and Biological Evaluation
Another study by Noreen et al. (2017) focused on the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, highlighting a convenient approach for their production. These compounds were evaluated for urease inhibition, hemolytic, and antibacterial activities. The study found that some derivatives exhibited significant biological activities, suggesting their potential as therapeutic agents. Specifically, a compound demonstrated high urease inhibition activity, surpassing the standard thiourea, and exhibited promising antibacterial properties (Noreen et al., 2017).
Antibacterial and Antifungal Properties
Research on sulfonamide-derived compounds and their transition metal complexes conducted by Chohan and Shad (2011) synthesized new ligands and their metal complexes to explore their antibacterial and antifungal activities. The study revealed that all compounds showed moderate to significant activity against various bacterial strains and good antifungal activity, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Chohan & Shad, 2011).
Antitumor and Antibacterial Agents
Hafez et al. (2017) synthesized a novel series of compounds, including thiophene derivatives, to evaluate their in vitro activity against tumor cell lines and antibacterial activity. The study identified compounds with higher activity against liver, colon, and lung cancer cell lines compared to the standard drug doxorubicin. Additionally, some compounds exhibited high antibacterial activity, highlighting the therapeutic potential of thiophene sulfonamide derivatives in treating cancer and bacterial infections (Hafez et al., 2017).
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDHBJWRUNNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.